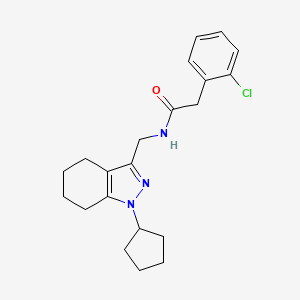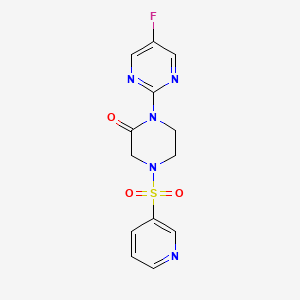
1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one, also known as FPyS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one exerts its pharmacological effects by inhibiting the activity of specific enzymes, such as PDE5 and CA. PDE5 inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in relaxation of smooth muscle in the corpus cavernosum and pulmonary arteries. CA inhibition leads to a decrease in intraocular pressure, making it a potential candidate for the treatment of glaucoma.
Biochemical and Physiological Effects:
1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one has been shown to exhibit potent inhibitory activity against PDE5 and CA, resulting in various biochemical and physiological effects. These include relaxation of smooth muscle in the corpus cavernosum and pulmonary arteries, increased blood flow, and decreased intraocular pressure.
実験室実験の利点と制限
1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one has several advantages for lab experiments, including its high yield and purity, potent inhibitory activity against specific enzymes, and potential applications in various fields. However, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one, including the development of new synthesis methods, the investigation of its potential applications in other fields, such as oncology and neurology, and the exploration of its potential toxicity and side effects. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one in various disease states.
Conclusion:
In conclusion, 1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully elucidate the potential of 1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one in various disease states.
合成法
1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one can be synthesized using a variety of methods, including the reaction of 5-fluoropyrimidine-2-amine with 4-pyridin-3-ylsulfonyl chloride in the presence of a base. Another method involves the reaction of 5-fluoropyrimidine-2-amine with 4-pyridin-3-ylsulfonyl isocyanate. Both methods result in the formation of 1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one with high yield and purity.
科学的研究の応用
1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including phosphodiesterase 5 (PDE5) and carbonic anhydrase (CA). This makes it a potential candidate for the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and glaucoma.
特性
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O3S/c14-10-6-16-13(17-7-10)19-5-4-18(9-12(19)20)23(21,22)11-2-1-3-15-8-11/h1-3,6-8H,4-5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIFIYXIDPIRTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CN=CC=C2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

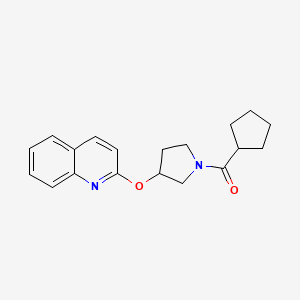
![7-methyl-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2385997.png)
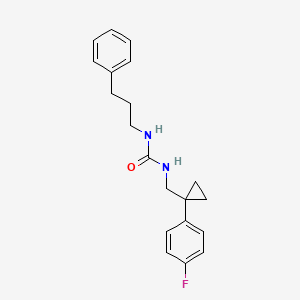

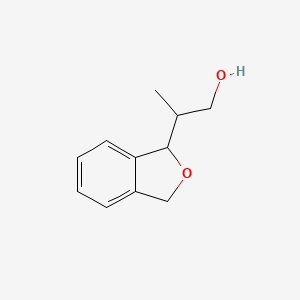
![1-(1',5-diphenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone](/img/structure/B2386006.png)
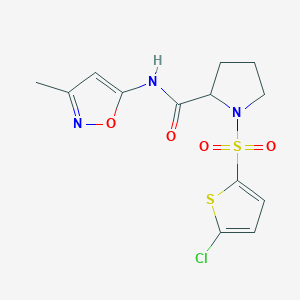
![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2386009.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2386010.png)
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2386013.png)
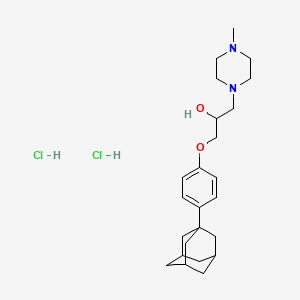
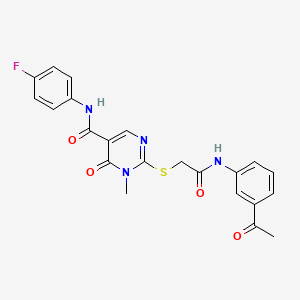
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2386016.png)
